molecular formula C12H12N2O B3174529 2-(3-Methylphenoxy)pyridin-3-amine CAS No. 953891-27-5

2-(3-Methylphenoxy)pyridin-3-amine

Cat. No.: B3174529
CAS No.: 953891-27-5
M. Wt: 200.24 g/mol
InChI Key: SFDXCFLJBCHFOC-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)pyridin-3-amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a key synthetic intermediate. Its structure incorporates both an aminopyridine moiety and a methylphenoxy group, which are privileged scaffolds in the design of biologically active molecules. The aminopyridine core is a well-established pharmacophore in developing ligands for central nervous system (CNS) targets . For instance, 2-aminopyridine derivatives have been extensively explored as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative conditions such as Alzheimer's and Parkinson's disease . This suggests potential research applications for this compound in neuroscience and the development of neurotherapeutic agents. Furthermore, the structural framework of this compound makes it a valuable building block in fragment-based drug design . It can be used to create more complex molecules for screening against a variety of biological targets, including protein kinases and other enzymes where pyridine and aminopyridine derivatives have shown activity . Researchers can functionalize the amino group and the pyridine nitrogen to manipulate physicochemical properties like polarity and lipophilicity, fine-tuning the molecule for desired interactions with therapeutic targets . Handling and Usage This product is intended for research purposes only and is not for diagnostic or therapeutic use. Safety Data Sheets (SDS) should be consulted prior to handling. Researchers are responsible for ensuring safe laboratory practices and compliance with all applicable local and national regulations.

Properties

IUPAC Name

2-(3-methylphenoxy)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-4-2-5-10(8-9)15-12-11(13)6-3-7-14-12/h2-8H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDXCFLJBCHFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenoxy)pyridin-3-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This method is widely used for forming carbon-carbon bonds between aryl halides and arylboronic acids. The reaction is catalyzed by palladium and often employs bases such as potassium carbonate in a solvent like ethanol or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of reagents and catalysts, as well as the purification processes, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenoxy)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted pyridines and aminopyridines, which can be further functionalized for specific applications.

Scientific Research Applications

2-(3-Methylphenoxy)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methylphenoxy)pyridin-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The compound may also participate in signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Key Observations:

Substitution of the phenoxy group with thiophene () or trifluoromethylphenoxy () alters electronic properties and lipophilicity, impacting bioavailability and target engagement .

Synthetic Efficiency :

  • Imidazo[1,2-a]pyridin-3-amine derivatives are synthesized via multicomponent reactions with yields up to 87% (), whereas 2-(2-chlorophenyl)pyridin-3-amine () is obtained via Suzuki-Miyaura coupling with lower yields (30%), highlighting the influence of substituents on reaction efficiency .

Biological Activity Trends: COX-2 Inhibition: Methylsulfonylphenyl-substituted derivatives () show COX-2 selectivity due to the sulfonyl group’s interaction with the enzyme’s secondary pocket . Antimicrobial Activity: 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine derivatives () exhibit broad-spectrum activity against Gram-negative bacteria, likely due to enhanced membrane permeability from the methyl group .

Physicochemical and Pharmacokinetic Differences

  • Solubility : Methoxy and sulfonyl groups () enhance aqueous solubility, whereas tert-butyl substituents () may reduce it due to increased hydrophobicity .
  • Metabolic Stability : Imidazo[1,2-a]pyridine derivatives () demonstrate improved metabolic stability over pyridin-3-amines, attributed to the fused ring system’s resistance to oxidative degradation .

Biological Activity

Overview of the Compound

2-(3-Methylphenoxy)pyridin-3-amine is an organic compound classified under aminopyridines and derivatives. It features a pyridine ring substituted with a 3-methylphenoxy group and an amino group, which contribute to its potential biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves the Suzuki-Miyaura cross-coupling reaction , a widely used method for forming carbon-carbon bonds. This reaction is catalyzed by palladium in the presence of bases like potassium carbonate, and solvents such as ethanol or water are commonly used.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form N-oxides.
  • Reduction : Nitro groups can be reduced to amino groups.
  • Substitution : Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. Studies have shown its potential effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) is limited in available literature.

Anticancer Properties

The compound has been investigated for its anticancer activity, particularly against several cancer cell lines. For instance:

  • Breast Cancer : Exhibited activity against MCF7 and MDA-MB 468 cell lines with IC50 values reported around 13.73 ± 2.32 μM and 11.46 ± 2.45 μM respectively .
  • Lung Cancer : Displayed effectiveness against A549 lung cancer cells with IC50 values comparable to standard treatments like 5-Fluorouracil .

The biological activity of this compound is attributed to its interaction with specific molecular targets, which may include enzymes or receptors involved in cellular signaling pathways. It may function as an inhibitor or activator, influencing processes such as cell proliferation, apoptosis, and differentiation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameAnticancer Activity (IC50)Unique Features
2-(2-Methylphenoxy)pyridin-3-amine Data not specifiedDifferent substitution pattern
3-(Benzyloxy)pyridin-2-amine Data not specifiedVaries in reactivity
3-(1-Naphthylmethoxy)pyridin-2-amine Data not specifiedDistinct biological activities

The specific substitution pattern of this compound imparts unique chemical and biological properties that differentiate it from these similar compounds .

Case Studies

Several studies have highlighted the potential applications of this compound in drug discovery:

  • In vitro Studies : Demonstrated significant inhibition of cancer cell growth across multiple lines.
  • Mechanistic Studies : Investigated its role in modulating key signaling pathways related to cancer progression.

Q & A

Q. What synthetic routes are optimal for preparing 2-(3-Methylphenoxy)pyridin-3-amine, and how can reaction yields be improved?

  • Methodological Answer: The compound can be synthesized via reduction of a nitro precursor (e.g., 2-(3-methylphenoxy)-3-nitropyridine) using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol. For example, microwave-assisted protocols (e.g., 91% yield for analogous compounds) reduce reaction times and improve efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity. Optimize stoichiometry, solvent polarity, and temperature to minimize side products like over-reduced amines or residual nitro intermediates.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR: Assign aromatic protons (δ 6.8–8.0 ppm) and methoxy/methyl groups (δ 2.3–3.8 ppm). Compare splitting patterns to analogous compounds (e.g., 2-(2-bromophenoxy)pyridin-3-amine ).
  • HRMS (ESI): Confirm molecular ion [M+H]⁺ (e.g., calculated for C₁₂H₁₂N₂O: 200.0949, observed ±2 ppm).
  • FTIR: Identify NH₂ stretches (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties and reactivity of this compound?

  • Methodological Answer: Use hybrid functionals (e.g., B3LYP ) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. Incorporate exact-exchange terms to improve thermochemical accuracy (average deviation ~2.4 kcal/mol for atomization energies ). Solvent effects (e.g., PCM model for ethanol) refine predictions of nucleophilic/electrophilic sites. Validate against experimental UV-Vis spectra and redox potentials.

Q. What strategies resolve crystallographic data discrepancies during structural refinement of this compound derivatives?

  • Methodological Answer: Use SHELXL for refinement, applying constraints (e.g., riding hydrogen models) and correcting for disorders (e.g., phenoxy group rotation). Analyze residual density maps to identify misplaced atoms. High-resolution data (≤0.8 Å) and twin refinement (via HKLF5) improve accuracy for low-symmetry crystals. Cross-validate with Hirshfeld surface analysis to detect intermolecular interactions (e.g., NH···O hydrogen bonds) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s biological targets?

  • Methodological Answer:
  • Molecular Docking: Screen against target proteins (e.g., COX-2 ) using AutoDock Vina. Parameterize force fields with partial charges from DFT.
  • Enzyme Assays: Test inhibitory potency (IC₅₀) via fluorescence polarization or calorimetry. Compare with analogs (e.g., 3-methoxy vs. 3-methyl substitutions ).
  • Pharmacokinetics: Assess metabolic stability (CYP450 isoforms) and membrane permeability (Caco-2 assays).

Q. How should conflicting bioactivity data across studies be addressed?

  • Methodological Answer:
  • Reproducibility Checks: Verify compound purity (HPLC ≥95%), solvent traces (NMR), and storage conditions (e.g., desiccated, −20°C).
  • Assay Variability: Normalize data using positive controls (e.g., cisplatin for cytotoxicity).
  • Substituent Effects: Systematically modify the phenoxy/methyl groups and analyze trends in logP and IC₅₀ .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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